molecular formula C23H25N3O7 B11152369 N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11152369
M. Wt: 455.5 g/mol
InChI Key: IXLUJLRACQDIPS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzodioxole moiety, an indole core, and multiple methoxy groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several key steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of a benzodioxole moiety and an indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and pharmacology .

Biological Activity

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a benzodioxole moiety, and multiple methoxy groups, contributing to its unique chemical properties. The molecular formula is C20H23N3O5C_{20}H_{23}N_{3}O_{5} with a molecular weight of approximately 381.38 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has been reported to significantly reduce the viability of breast cancer cells in vitro through the activation of caspase pathways .
  • Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt biofilm formation has been highlighted as a potential mechanism for its antibacterial properties .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range .
  • Antibacterial Activity : In vitro assays revealed that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL .

Case Study 1: Anticancer Efficacy

A multicenter study screened various compounds for their efficacy against multicellular tumor spheroids (MCTS), which are more predictive of in vivo responses than traditional monolayer cultures. This compound was identified as a promising candidate due to its ability to penetrate spheroid structures and induce apoptosis in a dose-dependent manner .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this indole derivative against biofilms formed by Pseudomonas aeruginosa. The compound was able to reduce biofilm biomass significantly compared to untreated controls, suggesting its potential use in treating chronic infections associated with biofilm formation .

Summary of Biological Activities

Activity Type Target Mechanism IC50/MIC Values
AnticancerMCF-7Induction of apoptosisLow µM range
HeLaCell cycle disruptionLow µM range
AntibacterialS. aureusDisruption of cell wall10 µg/mL
E. coliBiofilm inhibition10 µg/mL

Properties

Molecular Formula

C23H25N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25N3O7/c1-26-15(9-13-10-18(29-2)21(30-3)22(31-4)20(13)26)23(28)24-8-7-19(27)25-14-5-6-16-17(11-14)33-12-32-16/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,28)(H,25,27)

InChI Key

IXLUJLRACQDIPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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